molecular formula C19H19ClN2O3S B2492416 N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide CAS No. 1171243-46-1

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide

Cat. No.: B2492416
CAS No.: 1171243-46-1
M. Wt: 390.88
InChI Key: HAHLFXUSRQCQFE-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
The exact mass of the compound N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Agents

The compound 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, which shares structural similarities with N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide, has been synthesized and explored for its antiprotozoal properties. This research highlighted its strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, with promising in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).

Antileukemic Activities

Another research explored the antileukemic activities of furanyl and pyranyl derivatives of specific compounds related to the structure of N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide. The study found that these derivatives showed antileukemic activity against L-1210, in vivo, suggesting potential therapeutic applications (Earl & Townsend, 1979).

Fungicide Development

Research into the synthesis and characterization of new series of furan-3-carboxamides, which are structurally related to N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide, has shown significant in vitro antimicrobial activity against a panel of microorganisms. This research suggests the potential for developing new fungicides based on furan-3-carboxamide derivatives (Zanatta et al., 2007).

Antimicrobial Activity

A study on a thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, which is related to N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide, revealed good antimicrobial activity against a range of microorganisms, indicating potential for pharmacological and medical applications (Cakmak et al., 2022).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-11-9-14(12(2)25-11)18(23)22(10-13-5-4-8-24-13)19-21-17-15(20)6-3-7-16(17)26-19/h3,6-7,9,13H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLFXUSRQCQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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